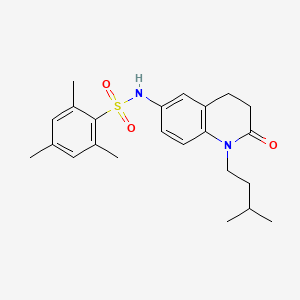

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide

Description

Structural Hybridization of Tetrahydroquinoline and Sulfonamide Pharmacophores

The molecular architecture of this compound exemplifies purposeful pharmacophoric integration. The tetrahydroquinoline moiety, a partially saturated derivative of quinoline, contributes a planar aromatic system capable of π-π stacking interactions with biological targets. This core is further functionalized with a 2-oxo group and an isopentyl side chain at the 1-position, enhancing lipophilicity and membrane permeability.

The sulfonamide group (-SO₂NH₂), attached via a methyl-substituted benzene ring, introduces polar characteristics that improve water solubility and facilitate hydrogen bonding with enzymatic active sites. This dual functionality balances hydrophilicity and lipophilicity, as evidenced by the compound’s partition coefficient (logP) of 3.8. Key structural features include:

This hybridization exploits the tetrahydroquinoline’s affinity for central nervous system targets and the sulfonamide’s historical efficacy in antimicrobial and anti-inflammatory contexts.

Historical Evolution of Sulfonamide-Tetrahydroquinoline Derivatives in Drug Discovery

The convergence of sulfonamide and tetrahydroquinoline chemistry traces back to mid-20th-century efforts to enhance the bioavailability of sulfa drugs. Early derivatives, such as sulfadiazine, demonstrated the utility of sulfonamides in folate pathway inhibition but faced limitations due to poor blood-brain barrier penetration. The incorporation of tetrahydroquinoline scaffolds addressed these challenges by introducing lipophilic moieties capable of CNS targeting.

A pivotal advancement emerged in the 2000s with patents disclosing 1,2,3,4-tetrahydroisoquinoline sulfonamides for treating metabolic and sleep disorders. These compounds, exemplified by WO2005118548A1, highlighted the therapeutic potential of structural hybrids, spurring interest in optimizing substituent patterns for enhanced efficacy. Modern synthetic techniques, including microwave-assisted reactions, have streamlined the production of such complexes, reducing reaction times from hours to minutes while improving yields.

Table 1: Milestones in Sulfonamide-Tetrahydroquinoline Development

Contemporary research on this compound builds on this legacy, focusing on its dual mechanism of action: sulfonamide-mediated enzyme inhibition and tetrahydroquinoline-driven receptor modulation.

Properties

IUPAC Name |

2,4,6-trimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3S/c1-15(2)10-11-25-21-8-7-20(14-19(21)6-9-22(25)26)24-29(27,28)23-17(4)12-16(3)13-18(23)5/h7-8,12-15,24H,6,9-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPESEFHQJCVPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a tetrahydroquinoline core, which is often associated with various pharmacological activities, and a sulfonamide group known for its antibacterial properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure includes:

- Tetrahydroquinoline moiety : This core structure is linked to various biological activities.

- Sulfonamide group : Known for its antibacterial properties and interaction with biological systems.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₃O₃S |

| Molecular Weight | 367.53 g/mol |

| LogP (XLogP3) | 1.6 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Antibacterial Properties

The sulfonamide component of the compound suggests potential antibacterial activity . Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by targeting folic acid synthesis pathways. Research indicates that compounds with similar structures can exhibit significant antibacterial effects against various pathogens.

Neuroprotective Effects

In vitro studies on derivatives of tetrahydroquinolines have shown promising results in exhibiting neuroprotective effects . These compounds may influence neurodegenerative conditions by modulating neurotransmitter systems or protecting against oxidative stress . The specific mechanisms include:

- Inhibition of oxidative stress : Compounds like this may scavenge reactive oxygen species (ROS), thus reducing neuronal injury.

- Modulation of neurotransmitter receptors : There is evidence suggesting that compounds with similar structures can interact with cannabinoid receptors, potentially influencing cognitive functions and emotional responses .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

- Cellular Response Modulation : By affecting gene expression through signaling pathways, the compound can alter cellular responses to external stimuli .

Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of this compound against common bacterial strains. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were determined for several strains:

- Escherichia coli: MIC = 50 μg/mL

- Staphylococcus aureus: MIC = 25 μg/mL

- Pseudomonas aeruginosa: MIC = 75 μg/mL

These findings suggest that the compound has varying efficacy against different bacterial species .

Study 2: Neuroprotective Potential

Another study focused on the neuroprotective potential of tetrahydroquinoline derivatives in models of ischemia/reperfusion injury. The results demonstrated that:

- Compounds similar to this compound significantly reduced neuronal death and improved functional recovery in animal models.

This indicates potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its biological activities , particularly in the context of drug development. Preliminary research indicates that it may interact with specific molecular targets, modulating enzyme activity or receptor binding. This interaction could position it as a candidate for therapeutic applications in treating conditions such as:

- Bacterial infections

- Cancer : The compound's ability to inhibit ferroptosis may be significant in developing treatments for neurodegenerative disorders and other diseases where ferroptosis plays a critical role.

Case Study: Ferroptosis Inhibition

Research has highlighted the compound's potential role as a ferroptosis inhibitor , which is crucial for developing therapies targeting cancer cells and neurodegenerative diseases. Studies are ongoing to elucidate its mechanisms of action and therapeutic potential in this area.

Synthetic Pathways

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide typically involves several key steps:

- Formation of Tetrahydroquinoline Core : The initial step often includes the construction of the tetrahydroquinoline framework through cyclization reactions.

- Functionalization : Subsequent reactions introduce the sulfonamide group and other substituents to enhance biological activity.

- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

Pharmacological Insights

The pharmacological profile of this compound suggests several mechanisms through which it may exert its effects:

- Inhibition of Specific Enzymes : It may target enzymes involved in metabolic pathways relevant to disease states.

- Receptor Modulation : The compound could modulate receptor activity linked to various physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The tetrahydroquinoline scaffold is a common motif in medicinal chemistry. Key analogues include:

N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (): Features a thiazole-oxazole hybrid substituent instead of sulfonamide. Molecular weight: ~355.4 g/mol (estimated). Biological relevance: Not explicitly stated, but thiazole-oxazole systems are associated with antimicrobial activity.

(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (): Incorporates a tetrahydroisoquinoline ring fused to the tetrahydroquinoline core. Molecular weight: 363.45 g/mol. CAS: 1428652-17-6.

2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide (): Substituted with an ethanimidamide group via an ether linkage. Molecular weight: 227.31 g/mol.

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

| Compound Name | Molecular Weight (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|

| N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide | ~400 (estimated) | Tetrahydroquinoline | Isopentyl, trimethylbenzenesulfonamide |

| N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide | ~355.4 | Tetrahydroquinoline | Thiazole-oxazole |

| (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide | 363.45 | Tetrahydroquinoline-tetrahydroisoquinoline hybrid | Methyl, propionamide |

| 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide | 227.31 | Tetrahydroquinoline | Ethanimidamide-ether |

Q & A

Q. What are the critical steps in synthesizing N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted aniline derivatives under acidic conditions (e.g., polyphosphoric acid) .

- Step 2 : Introduction of the isopentyl group at the 1-position using alkylation reactions with isopentyl bromide in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Sulfonamide coupling via reaction with 2,4,6-trimethylbenzenesulfonyl chloride in anhydrous dichloromethane and triethylamine (TEA) to activate the amine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., isopentyl CH₂/CH₃ groups at δ 0.8–1.5 ppm; aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 453.2) .

- X-ray Crystallography : Resolves 3D conformation, particularly the planarity of the sulfonamide group relative to the tetrahydroquinoline ring .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against dihydropteroate synthase (DHPS) using spectrophotometric NADPH oxidation assays at pH 7.4, with sulfamethoxazole as a positive control .

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) per CLSI guidelines .

- Cytotoxicity : MTT assays on HEK-293 cells (48-hour exposure, IC₅₀ calculation) to assess selectivity .

Advanced Research Questions

Q. How can structural modifications optimize pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Adjustment : Replace the isopentyl group with shorter alkyl chains (e.g., ethyl) to reduce logP and improve aqueous solubility .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to slow CYP450-mediated oxidation .

- Bioisosteric Replacement : Substitute the sulfonamide with a carbamate group to enhance membrane permeability while retaining target affinity .

Q. What strategies resolve discrepancies in reported bioactivity data across analogs?

- Methodological Answer :

- Comparative SAR Analysis : Systematically test analogs (e.g., ethyl vs. benzyl substituents) under standardized assay conditions to isolate substituent effects .

- Binding Mode Analysis : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to compare interactions with DHPS active sites .

- Batch Reproducibility Checks : Validate purity (HPLC ≥98%) and stereochemical consistency (circular dichroism) to rule out synthesis variability .

Q. How to design in vivo studies for assessing neuroprotective potential?

- Methodological Answer :

- Animal Model : Use MPTP-induced Parkinson’s disease in C57BL/6 mice (dose: 25 mg/kg, oral, 14 days) .

- Endpoints : Measure striatal dopamine (HPLC), α-synuclein aggregation (Western blot), and motor function (rotarod test) .

- PK/PD Correlation : Plasma concentration-time profiling (LC-MS/MS) to link exposure levels with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.